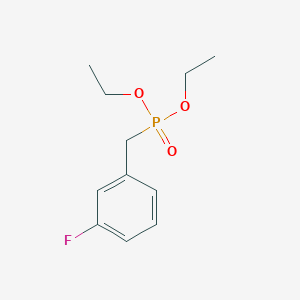

Diethyl 3-fluorobenzylphosphonate

Vue d'ensemble

Description

Diethyl 3-fluorobenzylphosphonate (DEFB) is a fluorinated phosphonate derivative of diethylbenzene. It is an important synthetic intermediate used in the syntheses of various pharmaceuticals, agrochemicals, and specialty chemicals. DEFB is a versatile reagent used in a variety of reactions, such as the Knoevenagel condensation, Wittig reaction, and Mannich reaction. It is also used as a catalyst or ligand in organometallic reactions. DEFB is a versatile and easily available reagent that is widely used in the synthesis of new compounds.

Applications De Recherche Scientifique

Acidic Hydrolysis

Diethyl 3-fluorobenzylphosphonate and its derivatives have been studied for their behavior in acidic hydrolysis . The two-step acidic hydrolysis of α-hydroxybenzylphosphonates and a few related derivatives was monitored to determine the kinetics and to map the reactivity of the differently substituted phosphonates in hydrolysis . Electron-withdrawing substituents increased the rate, while electron-releasing ones slowed down the reaction .

Antimicrobial Agents

Diethyl 3-fluorobenzylphosphonate derivatives have been synthesized and evaluated as potential antimicrobial agents . Several newly synthesized organophosphonates were tested on model Escherichia coli bacterial strains (K12 and R2-R3) . Preliminary cellular studies using MIC and MBC tests and digestion of Fpg after modification of bacterial DNA suggest that selected benzylphosphonate derivatives may have greater potential as antibacterial agents than typically used antibiotics such as ciprofloxacin, bleomycin, and cloxacillin .

Chemical Transformation

The hydrolysis of P-esters (e.g., phosphinates and phosphonates) resulting in the formation of the corresponding acids (phosphinic acids and phosphonic acids, respectively) is an important chemical transformation . This transformation is widely applied in syntheses .

Versatile Intermediates

α-Hydroxybenzylyphosphonates, obtained in the Pudovik reaction of substituted benzaldehydes and dialkyl phosphites, form a representative class of phosphonic acid derivatives . α-Hydroxyphosphonates are versatile intermediates that may be transformed to α-aminophosphonates , can be phosphorylated , and may be rearranged to the corresponding phosphates .

Inhibitory Activity

A different inhibitory activity was noted depending on the nature of the substituent attached to the phenyl ring of the organophosphorus compound . Diethyl benzylphosphonate exhibits low minimal inhibitory concentration (MIC) .

Potential Substitute for Antibiotics

These compounds are highly specific for pathogenic E. coli strains based on the model strains used and may be engaged in the future as new substitutes for commonly used antibiotics . This is especially important due to the increasing resistance of bacteria to various drugs and antibiotics .

Mécanisme D'action

Target of Action

Diethyl 3-fluorobenzylphosphonate is a type of phosphonate, a class of compounds that have garnered considerable attention due to their unique biological properties and synthetic potential Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes .

Mode of Action

The mode of action of Diethyl 3-fluorobenzylphosphonate involves chemoselective activation with triflic anhydride . This procedure enables flexible and even iterative substitution with a broad range of O, S, N, and C nucleophiles . The interaction of the compound with its targets can lead to changes in the biochemical pathways, affecting the function of the targeted enzymes.

Biochemical Pathways

Phosphonates, including Diethyl 3-fluorobenzylphosphonate, can affect various biochemical pathways. For instance, they can inhibit enzymes like Fructose-1,6-bisphosphatase (FBPase), a key enzyme of gluconeogenesis . This enzyme catalyzes the hydrolysis of fructose 1,6-bisphosphate to fructose 6-phosphate, a precursor of glucose 6-phosphate . By inhibiting such enzymes, phosphonates can disrupt the normal functioning of these pathways, leading to downstream effects.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity is indicated by a Log Po/w (iLOGP) of 2.84 . These properties can impact the bioavailability of the compound.

Propriétés

IUPAC Name |

1-(diethoxyphosphorylmethyl)-3-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FO3P/c1-3-14-16(13,15-4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFYRNCOOXHPGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC(=CC=C1)F)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

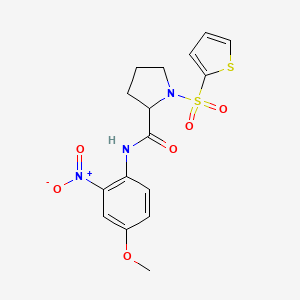

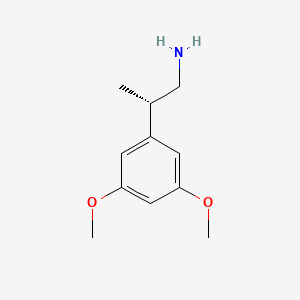

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-(3-Chloro-4-methylphenyl)pyrimidin-4-yl]prop-2-enamide](/img/structure/B2482614.png)

![[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/no-structure.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2482619.png)

![2-((2-chloro-4-fluorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2482630.png)

![N-(4-chlorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2482633.png)